epsilon-Caprolactam-D10 epsilon-Caprolactam-D10 ε-Caprolactam-d10 is used to examine the conformation and dynamics of the aminocaproyl linker by 2H solid-​state NMR; a linker for linking Gramacidin A analogs with biotin.

Brand Name: Vulcanchem
CAS No.: 169297-53-4
VCID: VC21125095
InChI: InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2
SMILES: C1CCC(=O)NCC1
Molecular Formula: C6H11NO
Molecular Weight: 123.22 g/mol

epsilon-Caprolactam-D10

CAS No.: 169297-53-4

Cat. No.: VC21125095

Molecular Formula: C6H11NO

Molecular Weight: 123.22 g/mol

* For research use only. Not for human or veterinary use.

epsilon-Caprolactam-D10 - 169297-53-4

Specification

Description ε-Caprolactam-d10 is used to examine the conformation and dynamics of the aminocaproyl linker by 2H solid-​state NMR; a linker for linking Gramacidin A analogs with biotin.

CAS No. 169297-53-4
Molecular Formula C6H11NO
Molecular Weight 123.22 g/mol
IUPAC Name 3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one
Standard InChI InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2
Standard InChI Key JBKVHLHDHHXQEQ-YXALHFAPSA-N
Isomeric SMILES [2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
SMILES C1CCC(=O)NCC1
Canonical SMILES C1CCC(=O)NCC1

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